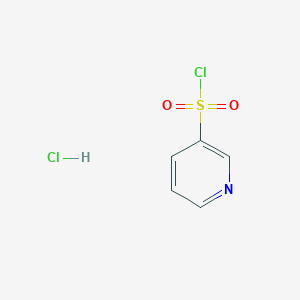

Clorhidrato de cloruro de piridina-3-sulfonilo

Descripción general

Descripción

Pyridine-3-sulfonyl chloride hydrochloride (PSCH) is a chemical compound that has a wide range of uses in scientific research and laboratory experiments. PSCH is a white crystalline solid that is soluble in water, alcohol, and ether. It is a derivative of pyridine, a six-membered aromatic heterocyclic compound that is found in many organic compounds. PSCH has been used in a variety of applications, including in the synthesis of pharmaceuticals, the production of dyes and pigments, and in the synthesis of various organic compounds.

Aplicaciones Científicas De Investigación

Agente de Derivatización HPLC

El clorhidrato de cloruro de piridina-3-sulfonilo se usa como agente de derivatización en la cromatografía líquida de alta resolución (HPLC). Mejora la sensibilidad de detección para ciertos metabolitos, como los que se forman durante la incubación de isoformas del citocromo P450 en medios acuosos . Esta aplicación es crucial para la cuantificación precisa de estos metabolitos a bajos niveles fisiológicos.

Mejora de la Sensibilidad para Estrógenos Esteroidales

En el análisis de muestras biológicas, el this compound sirve para aumentar la sensibilidad de detección para estrógenos esteroidales . Esto es particularmente importante para evaluar los riesgos de cáncer y las enfermedades metabólicas, donde la medición precisa de estos biomarcadores es esencial.

Detección de Bisfenoles en Bebidas

El compuesto también se emplea para mejorar la detección de bisfenoles en bebidas . Los bisfenoles pueden ser disruptores endocrinos, y su medición precisa es necesaria para la seguridad alimentaria y la salud pública.

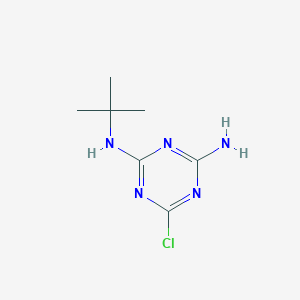

Síntesis de Derivados de Pirimidina

El this compound es un reactivo que se utiliza en la síntesis de derivados de pirimidina . Estos derivados han mostrado actividad antiproliferativa contra células de cáncer de mama negativas, lo que indica posibles aplicaciones terapéuticas.

Mejora del Método de Producción

Se ha desarrollado un método de producción para el this compound que ofrece un mayor rendimiento y una reducción de la formación de subproductos en comparación con los métodos convencionales . Este avance es significativo para los procesos industriales donde la eficiencia y el rendimiento son críticos.

Cuantificación de Esteroides Endógenos

El compuesto ayuda en la cuantificación de formas no conjugadas de esteroides endógenos y sus metabolitos en humanos . Esta aplicación es vital para la investigación de desequilibrios hormonales y afecciones de salud relacionadas.

Mecanismo De Acción

Target of Action

Pyridine-3-sulfonyl chloride hydrochloride is primarily used as a reagent in the synthesis of pyrimidine derivatives . These derivatives have shown anti-proliferative activity against negative breast cancer cells .

Mode of Action

The compound interacts with its targets through a process known as diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group . This results in the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids .

Biochemical Pathways

The biochemical pathways affected by pyridine-3-sulfonyl chloride hydrochloride involve the synthesis of pyrimidine derivatives. The compound is used to synthesize new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides .

Result of Action

The molecular and cellular effects of pyridine-3-sulfonyl chloride hydrochloride’s action are primarily seen in its anti-proliferative activity against negative breast cancer cells . This suggests that the compound may have potential therapeutic applications in the treatment of this type of cancer.

Action Environment

The action, efficacy, and stability of pyridine-3-sulfonyl chloride hydrochloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be handled in a well-ventilated place under inert gas (nitrogen or argon) at 2-8°C . Contact with water liberates toxic gas .

Direcciones Futuras

Pyridine-3-sulfonyl chloride hydrochloride is an essential medical intermediate and is widely applied to the synthesis of medicines . It is mainly used for preparing TAK-438 (vonoprazan fumarate), which is a novel orally active potassium-competitive acid blocker, developed as an antisecretory drug .

Análisis Bioquímico

Biochemical Properties

It is known that sulfonyl chloride compounds can react with amines to form sulfonamides , which are a class of compounds that can interact with various enzymes and proteins. The exact nature of these interactions would depend on the specific structure of the resulting sulfonamide.

Cellular Effects

It is known that the compound has anti-proliferative activity against negative breast cancer cells . This suggests that Pyridine-3-sulfonyl chloride hydrochloride may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Propiedades

IUPAC Name |

pyridine-3-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVPWOMJFLICOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502990 | |

| Record name | Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42899-76-3 | |

| Record name | Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-3-sulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

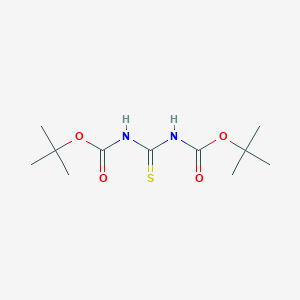

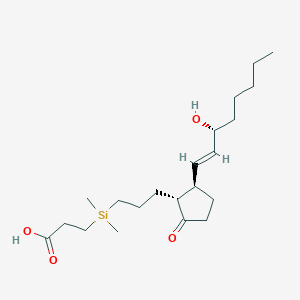

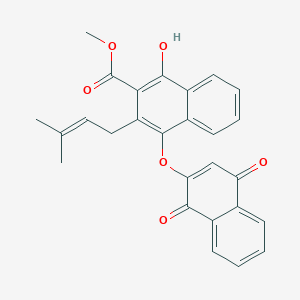

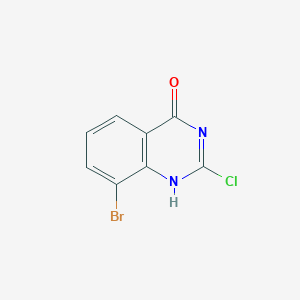

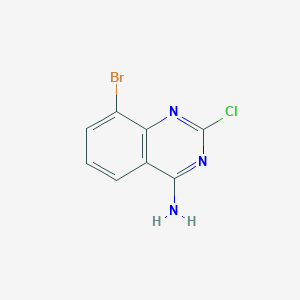

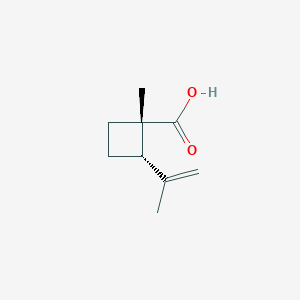

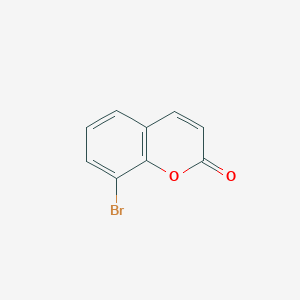

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)

![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)